1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
1-methyl-5-methylsulfanyltetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-7-3(8-2)4-5-6-7/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYHDGHYFGKBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399587 | |
| Record name | AG-G-65477 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68700-68-5 | |
| Record name | AG-G-65477 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-5-(METHYLTHIO)-1H-TETRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of methyl isothiocyanate with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired tetrazole ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on various biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Tetrazole Derivatives
Structural and Substituent Variations
The table below compares key structural features and properties of 1-methyl-5-(methylsulfanyl)-1H-tetrazole with analogous compounds:
Substituent Effects on Physical and Chemical Properties
Melting Points and Polarity
- Aryl-substituted tetrazoles (e.g., 1-phenyl derivatives) exhibit higher melting points compared to alkyl-substituted analogs due to π-π stacking interactions. For example, 1-(2,4-dichlorophenyl)-1H-tetrazole (4d) melts at 146–147°C , whereas the methyl-substituted target compound likely has a lower melting point due to reduced molecular symmetry and polarity.
- The methylsulfanyl group (-SCH₃) at the 5-position introduces moderate polarity, balancing solubility in organic and aqueous media.
Reactivity
- The methylsulfanyl group in the target compound is a superior leaving group compared to aryl or alkyl groups, facilitating nucleophilic substitution reactions. This contrasts with 5-(ethylthio)-1H-tetrazole , where the larger ethyl group may slow reactivity .
- 5-(2-Chloroethyl)-1H-tetrazole () demonstrates utility as an alkylating agent, highlighting how halogen substituents enhance electrophilicity.
Biological Activity
1-Methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole is a compound belonging to the tetrazole class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through various methods. Notably, the tetrazole ring is known for its stability and ability to mimic carboxylic acids in biological systems. The methylsulfanyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities of tetrazoles, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects:
- Anticancer Activity : Research indicates that certain tetrazole derivatives can inhibit tubulin polymerization and exhibit antiproliferative effects against various cancer cell lines. For instance, a study found that derivatives with specific substitutions on the tetrazole ring demonstrated significant inhibition of cancer cell growth with IC50 values ranging from nanomolar to micromolar concentrations .
- Antimicrobial Properties : Tetrazoles have shown promise as antimicrobial agents. Their structural similarity to biologically active compounds allows them to interact with microbial enzymes and disrupt cellular processes .
- Anti-inflammatory Effects : Some studies suggest that tetrazoles may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .
1. Anticancer Activity
A significant study evaluated the antiproliferative effects of various 1,5-disubstituted tetrazoles against human cancer cell lines. The findings indicated that compounds bearing a 4-ethoxyphenyl group at the C-5 position exhibited the most potent activity. Specifically, compound 4l showed IC50 values ranging from 1.3–8.1 nM against multiple cancer cell lines .
Table 1: Antiproliferative Activity of Selected Tetrazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4l | HL-60 | 1.3–8.1 |
| 5b | A549 | 0.3–7.4 |
| 3a | MCF-7 | 15 ± 4 |
This study highlights the potential of tetrazoles as novel anticancer agents and underscores the importance of structural modifications in enhancing their biological activity.
2. Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrazole derivatives. The study demonstrated that certain compounds could inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by resistant strains .
Q & A
Q. How are ethical and safety standards maintained in handling reactive intermediates during synthesis?
- Methodological Answer : Risk assessments (e.g., HAZOP) evaluate exothermicity, toxicity, and explosivity. Lab-scale reactions use Schlenk lines for air-sensitive steps, while Process Analytical Technology (PAT) monitors intermediates in real-time. Safety protocols align with CRDC guidelines for chemical engineering (RDF2050103) and institutional biosafety committees .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
